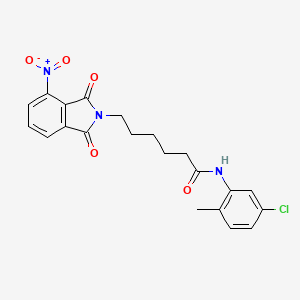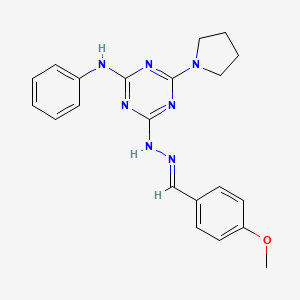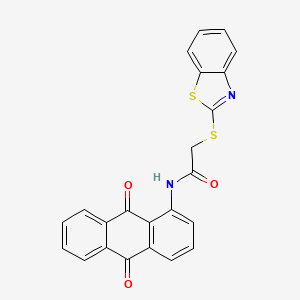![molecular formula C20H16BrN3O3 B11681645 3-acetyl-1-(4-bromophenyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11681645.png)
3-acetyl-1-(4-bromophenyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-acetyl-1-(4-bromophenyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is a complex organic compound that belongs to the class of dihydropyrrolo[3,4-c]pyrazole derivatives This compound is characterized by its unique structure, which includes a bromophenyl group, a methylphenyl group, and an acetyl group attached to a dihydropyrrolo[3,4-c]pyrazole core
準備方法
The synthesis of 3-acetyl-1-(4-bromophenyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.
Introduction of the bromophenyl and methylphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Acetylation: The final step involves the acetylation of the pyrazole ring using acetic anhydride or acetyl chloride under acidic or basic conditions.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
3-acetyl-1-(4-bromophenyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
科学的研究の応用
3-acetyl-1-(4-bromophenyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: Due to its unique structural features, the compound is explored for use in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.
作用機序
The mechanism of action of 3-acetyl-1-(4-bromophenyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
類似化合物との比較
Similar compounds to 3-acetyl-1-(4-bromophenyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione include:
3-(4-bromophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl)methanol: This compound shares the bromophenyl and methylphenyl groups but differs in the functional groups attached to the pyrazole ring.
3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol: Similar structure but lacks the acetyl group and has a different substitution pattern on the pyrazole ring.
3-(4-bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-yl)methanol: Contains a chlorophenyl group instead of a methylphenyl group, leading to different chemical properties.
特性
分子式 |
C20H16BrN3O3 |
|---|---|
分子量 |
426.3 g/mol |
IUPAC名 |
3-acetyl-1-(4-bromophenyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione |
InChI |
InChI=1S/C20H16BrN3O3/c1-11-3-7-14(8-4-11)23-19(26)16-17(12(2)25)22-24(18(16)20(23)27)15-9-5-13(21)6-10-15/h3-10,16,18H,1-2H3 |
InChIキー |
HCFSDELSXXTONQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=C3C(=O)C)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4-[(E)-(2-chlorophenyl)diazenyl]phenol](/img/structure/B11681594.png)

![4-chloro-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11681601.png)
![methyl [6-bromo-2-(2-methoxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B11681607.png)
![N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11681610.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11681619.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide](/img/structure/B11681642.png)
![(5Z)-5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681649.png)
![3,4-dimethoxy-N'-[(3E)-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11681650.png)
![N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-YL]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B11681651.png)
![(5E)-5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11681652.png)
